3-Bromobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromobenzonitrile involves strategic methodologies that enable the introduction of a bromine atom into the benzonitrile framework. While specific synthesis routes for 3-Bromobenzonitrile are not detailed in the available literature, similar brominated compounds and methodologies provide insight into potential synthetic approaches. For instance, cross-coupling reactions, halogenation of benzonitrile under specific conditions, and direct bromination are common strategies in synthesizing brominated aromatic nitriles (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-Bromobenzonitrile is characterized by the presence of a cyano group (-C≡N) attached to a brominated benzene ring. This structure imparts unique electronic properties to the molecule, influencing its reactivity and the nature of its interactions in chemical reactions. The bromine atom is a significant functional group that can undergo further transformations, making 3-Bromobenzonitrile a versatile intermediate for various organic synthesis applications.
Chemical Reactions and Properties
3-Bromobenzonitrile participates in numerous chemical reactions, serving as a precursor for the synthesis of heterocyclic compounds, coupling reactions, and nucleophilic substitution reactions. Its properties are influenced by the electron-withdrawing nature of the cyano group and the electron-rich bromine atom, which can be replaced or modified through various chemical reactions. The synthesis and functionalization of polymeric materials using catalysts such as lipases demonstrate the compound's versatility in polymer chemistry (Yang et al., 2014).
Scientific Research Applications
Herbicide Resistance in Transgenic Plants
A study conducted by Stalker, McBride, and Malyj (1988) explored the use of a specific gene, bxn, from the soil bacterium Klebsiella ozaenae, which encodes a nitrilase converting bromoxynil to its primary metabolite. This gene, when expressed in transgenic tobacco plants, conferred resistance to bromoxynil, suggesting a novel approach to obtaining herbicide resistance by introducing a catabolic detoxification gene in plants (Stalker, McBride, & Malyj, 1988).
Biotransformation Under Various Conditions
Knight, Berman, and Häggblom (2003) investigated the anaerobic biodegradability of bromoxynil and its transformation product in enrichment cultures. Their findings indicated that bromoxynil is degraded under different anaerobic conditions, providing insights into the environmental impact and potential for bioremediation of this herbicide (Knight, Berman, & Häggblom, 2003).
Properties of 4-Bromobenzonitrile Crystals
Alimi, Lama, Smith, and Barbour (2018) conducted research on 4-Bromobenzonitrile crystals, demonstrating their highly flexible plastic bending along two perpendicular faces. This study contributes to the understanding of the physical properties of such compounds, which could have implications in material science (Alimi, Lama, Smith, & Barbour, 2018).
Primary Effect of Bromoxynil on Plant Cell Death
Research by Morimoto and Shimmen (2008) explored the primary effects of bromoxynil, indicating its role in cell death possibly through cytosol acidification. This understanding is crucial for both agricultural applications and basic botanical research (Morimoto & Shimmen, 2008).
Synthesis of Substituted 3-Aminoindazoles
Lefebvre, Cailly, Fabis, and Rault (2010) described a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles, providing a new method for the production of these compounds, potentially useful in the development of new pharmaceuticals and materials (Lefebvre, Cailly, Fabis, & Rault, 2010).
Synthesis of Tritiated Bromobenzene Derivatives
Hanzlik, Wiley, and Gillesse (1979) reported the synthesis of tritiated derivatives of bromobenzene, including bromobenzonitrile. This research is significant in the field of radiopharmaceuticals and tracing studies in environmental and biological systems (Hanzlik, Wiley, & Gillesse, 1979).
Environment-Friendly Preparation of Herbicides
Subbarayappa, Joshi, Patil, and Marg (2010) developed a high atom-efficient and environment-friendly method for preparing herbicides like bromoxynil. This approach addresses the environmental concerns associated with herbicide production (Subbarayappa, Joshi, Patil, & Marg, 2010).
Metabolism of Bromoxynil in Plants
Schaller, Schneider, and Schutte (1991) investigated the metabolism of bromoxynil in various plants, finding differences in metabolization rates based on the plant's susceptibility to the herbicide. This study is critical in understanding how different plants respond to and process herbicides (Schaller, Schneider, & Schutte, 1991).
Safety And Hazards
properties
IUPAC Name |
3-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXAVEHFKAXGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219771 | |
Record name | Benzonitrile, m-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
Record name | 3-Bromobenzonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19765 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 3-Bromobenzonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19765 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Bromobenzonitrile | |
CAS RN |
6952-59-6 | |
Record name | 3-Bromobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6952-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, m-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-BROMOBENZONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59731 | |
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Record name | Benzonitrile, m-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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